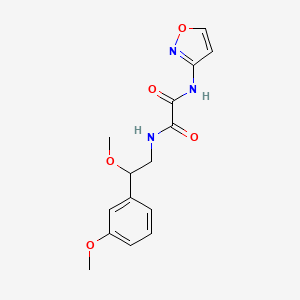![molecular formula C7H11Cl2N3 B2739247 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride CAS No. 2309468-36-6](/img/structure/B2739247.png)
6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of triazolo pyrimidines can be achieved by the reduction of 5,6,7-trisubstituted 2- (arylhydrazinylidene)-5H - [1,3]thiazolo [3,2- a ]- pyrimidin-3 (2H )-ones with NaBH4 in the presence of V2O5 at room temperature . The structure of the resulting compound can be confirmed by single crystal X-ray diffraction data .Molecular Structure Analysis
The molecular structure of “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” can be analyzed using various spectroscopic techniques such as NMR, FTIR, Raman, and UV-Vis .Chemical Reactions Analysis
The chemical reactions involving “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” can include rearrangements induced by C=N bond reduction . This involves the intramolecular attack of a side-chain nucleophile on the carbon atom of a carbonyl or imino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” can be determined using various techniques. For example, its melting point can be determined, and its molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its potential antibacterial properties. Researchers have synthesized derivatives and evaluated their efficacy against bacterial strains. For instance, a recent study explored novel triazolo[4,3-a]pyrazine derivatives, including this compound, and assessed their antibacterial activity . Further investigations are needed to understand the mechanism of action and optimize its effectiveness.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” could involve further exploration of its potential as an antimicrobial and antiviral agent . Additionally, the development of new synthesis methods and the investigation of its other potential pharmacological effects could be areas of future research .
properties
IUPAC Name |
6-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-3-6-1-2-7-10-9-5-11(7)4-6;/h5-6H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOQJZGHHYNUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)
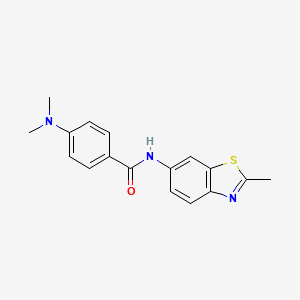

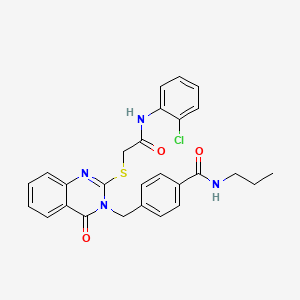
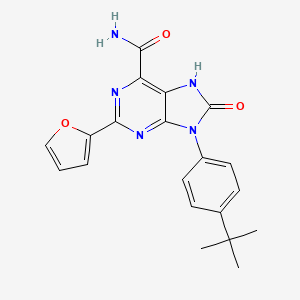
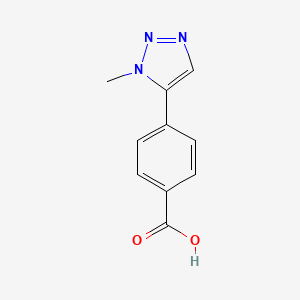

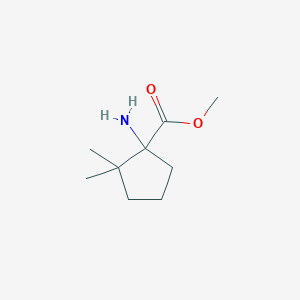
![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
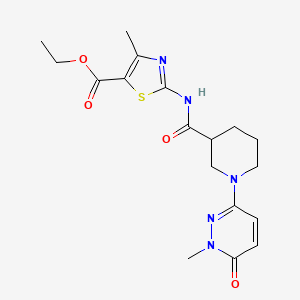
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
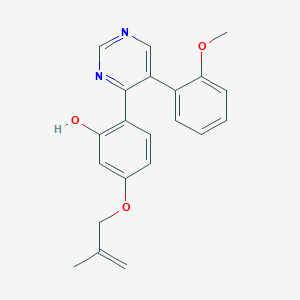
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)
